![molecular formula C8H8ClN3 B12890461 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological applications. This compound, in particular, has garnered interest due to its unique structure, which includes a chloromethyl group and a methyl group attached to the triazole ring. The presence of these functional groups imparts distinct reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-benzo[d][1,2,3]triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to efficient and scalable production processes .
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted triazoles, azides, thiols, and other heterocyclic compounds, depending on the specific reagents and conditions used .
科学的研究の応用
1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in click chemistry reactions.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science .
作用機序
The mechanism of action of 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with enzymes, proteins, and receptors. These interactions can modulate the activity of biological targets, leading to therapeutic effects. For example, in anticancer applications, the compound may disrupt microtubule formation, induce cell cycle arrest, and promote apoptosis .
類似化合物との比較
1,2,3-Triazole: A basic triazole structure without additional functional groups.
1-(Chloromethyl)-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the methyl group.
5-Methyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the chloromethyl group.
Uniqueness: 1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both chloromethyl and methyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and modifications that are not possible with simpler triazole derivatives .
特性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
1-(chloromethyl)-5-methylbenzotriazole |
InChI |
InChI=1S/C8H8ClN3/c1-6-2-3-8-7(4-6)10-11-12(8)5-9/h2-4H,5H2,1H3 |
InChIキー |
ZYMWTUBDMXNDDU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(N=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
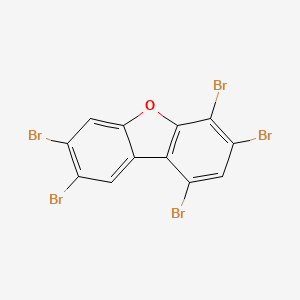
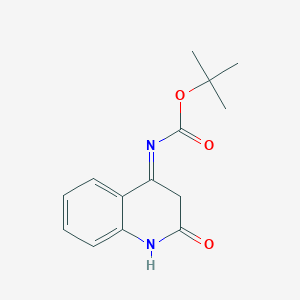
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
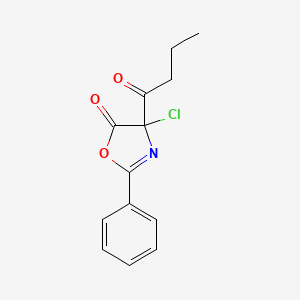
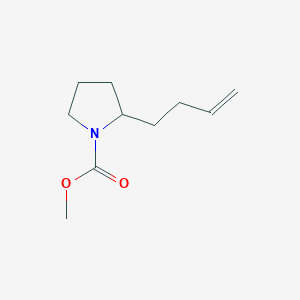

![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)


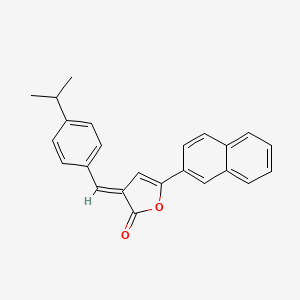
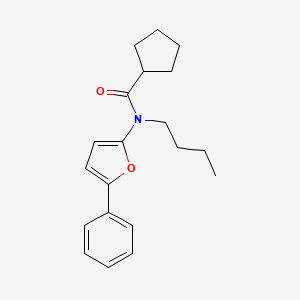

![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)
